molecular formula C10H15N3O B11793865 1-(5-Aminopyridin-3-yl)-3-methylpyrrolidin-3-ol

1-(5-Aminopyridin-3-yl)-3-methylpyrrolidin-3-ol

Cat. No.: B11793865
M. Wt: 193.25 g/mol
InChI Key: UPKNHDKTYRJPMV-UHFFFAOYSA-N
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Description

1-(5-Aminopyridin-3-yl)-3-methylpyrrolidin-3-ol is a heterocyclic compound that features a pyridine ring substituted with an amino group at the 5-position and a pyrrolidine ring substituted with a hydroxyl group at the 3-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Aminopyridin-3-yl)-3-methylpyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the reduction of 5-amino-nicotinic acid methyl ester using lithium aluminium tetrahydride (LiAlH4) in tetrahydrofuran (THF) at temperatures ranging from 0°C to 20°C. The reaction mixture is stirred for approximately 21 hours, followed by quenching and acidification to pH 3 using dilute hydrochloric acid (HCl), and then basification to pH 8 using solid sodium carbonate (Na2CO3). The product is then purified through silica gel chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the described laboratory-scale synthesis can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial requirements.

Chemical Reactions Analysis

Types of Reactions

1-(5-Aminopyridin-3-yl)-3-methylpyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Various electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrrolidine and pyridine derivatives.

Scientific Research Applications

1-(5-Aminopyridin-3-yl)-3-methylpyrrolidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Aminopyridin-3-yl)-3-methylpyrrolidin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups allow the compound to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with kinase enzymes and other regulatory proteins .

Comparison with Similar Compounds

Similar Compounds

    (5-Aminopyridin-3-yl)methanol: Similar structure but lacks the pyrrolidine ring.

    3-Methylpyrrolidin-3-ol: Similar structure but lacks the pyridine ring.

    5-Aminonicotinic acid: Similar structure but lacks the pyrrolidine ring and hydroxyl group.

Uniqueness

1-(5-Aminopyridin-3-yl)-3-methylpyrrolidin-3-ol is unique due to the presence of both the pyridine and pyrrolidine rings, along with the amino and hydroxyl functional groups. This combination of structural features allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

1-(5-aminopyridin-3-yl)-3-methylpyrrolidin-3-ol

InChI

InChI=1S/C10H15N3O/c1-10(14)2-3-13(7-10)9-4-8(11)5-12-6-9/h4-6,14H,2-3,7,11H2,1H3

InChI Key

UPKNHDKTYRJPMV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(C1)C2=CN=CC(=C2)N)O

Origin of Product

United States

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